N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Research
Research has delved into synthesizing and analyzing the properties of ortho-linked polyamides and related compounds. For instance, Hsiao et al. (2000) focused on synthesizing ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed significant solubility in various polar solvents and exhibited high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, indicating their potential for creating durable and flexible materials (Hsiao, Yang, & Chen, 2000).
Chemoselective Synthesis
Another aspect of research involves the chemoselective synthesis of compounds with potential biological interest. Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach allows for the creation of specific compounds that could have applications in various biological and chemical contexts (Singh, Lakhan, & Singh, 2017).
Advanced Material Development
Research also extends to the development of advanced materials with unique properties. For example, Saxena et al. (2003) worked on synthesizing polyamides and poly(amide-imide)s derived from bis(aminophenoxy)benzonitrile with various dicarboxylic acids, leading to polymers with high solubility in aprotic polar solvents and substantial thermal stability, not showing significant weight loss before 400°C. This suggests their utility in high-performance materials resistant to thermal degradation (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Photocatalytic Applications
Furthermore, the photocatalytic degradation of compounds containing pyridine rings, which are structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide, has been investigated. Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, revealing insights into the degradation pathways and intermediate compounds formed. This research highlights the potential environmental applications of photocatalysis in removing hazardous compounds from water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Properties
IUPAC Name |
2-[4-[(4-pyrrol-1-ylbenzoyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-21(26)19-7-1-2-8-20(19)28-16-6-3-13-24-22(27)17-9-11-18(12-10-17)25-14-4-5-15-25/h1-2,4-5,7-12,14-15H,13,16H2,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIYHQSAZWLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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